2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring multiple functional groups, including an oxazole ring, a sulfonyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves several steps, each introducing different parts of the molecule. The oxazole ring can be synthesized from α-amino acids. The synthesis typically involves the formation of the oxazole ring, followed by the introduction of the sulfonyl group and the pyridine ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound depends on its intended use. In pharmaceuticals, compounds with oxazole rings often exhibit biological activity by interacting with specific enzymes or receptors. The sulfonyl group can enhance the compound’s ability to bind to its target, while the trifluoromethyl group can increase its metabolic stability.
Comparison with Similar Compounds
Similar compounds include:
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares the oxazole ring and has similar biological activity.
2-{5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one: Contains similar functional groups and is used in pharmaceutical research.
The uniqueness of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which can provide a balance of biological activity and metabolic stability.
Properties
Molecular Formula |
C17H19F3N4O3S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
InChI |
InChI=1S/C17H19F3N4O3S/c1-10-16(11(2)27-22-10)28(25,26)24-8-12-6-23(7-13(12)9-24)15-4-3-14(5-21-15)17(18,19)20/h3-5,12-13H,6-9H2,1-2H3 |
InChI Key |
WNGBVLRTRNMADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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